

Axinysone A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysone A is a naturally occurring sesquiterpenoid belonging to the aristolane class of compounds. First isolated from the marine sponge Axinyssa isabela, this molecule presents a unique and complex polycyclic framework.[1] This guide provides a detailed overview of the chemical structure, stereochemistry, and biological activity of **Axinysone A**, supported by experimental data and protocols from its initial characterization.

Chemical Structure and Properties

Axinysone A possesses the molecular formula C₁₅H₂₂O₂, as determined by High-Resolution Mass Spectrometry (HRMS).[1] The structure features a tricyclic system characteristic of aristolane sesquiterpenes, which includes a cyclopropane ring. The IUPAC name for **Axinysone A** is (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one.

Table 1: Physicochemical Properties of Axinysone A



Property	Value	Source
Molecular Formula	C15H22O2	(Zubía et al., 2008)[1]
Molecular Weight	234.33 g/mol	(Zubía et al., 2008)[1]
Appearance	Amorphous solid	(Zubía et al., 2008)[1]

Stereochemistry

The absolute configuration of **Axinysone A** was determined through the application of Mosher's method, involving the formation of diastereomeric esters at the C-4 hydroxyl group using (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl (MTPA) chlorides. Analysis of the ¹H NMR chemical shift differences ($\Delta\delta$ values) in the resulting MTPA esters allowed for the assignment of the (4S) configuration. The relative stereochemistry of the remaining chiral centers was established through Nuclear Overhauser Effect (NOESY) correlations.

Spectroscopic Data

The structure of **Axinysone A** was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 2: ¹H NMR Spectroscopic Data for **Axinysone A** (500 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	6.68	d	1.8
3	4.25	br s	
5α	1.80	m	
5β	1.65	m	
6	1.95	m	
8α	1.70	m	_
8β	1.55	m	_
9	1.60	m	_
11	0.85	S	_
12	1.18	S	_
13	1.20	S	
14	1.05	d	7.0
OH-4	2.50	br s	

Data sourced from Zubía et al., 2008.[1]

Table 3: ¹³C NMR Spectroscopic Data for **Axinysone A** (125 MHz, CDCl₃)



Position	δC (ppm)
1	145.2
2	200.1
3	126.8
4	75.6
5	36.4
6	26.8
7	41.2
8	24.5
9	30.1
10	25.3
11	22.1
12	28.9
13	15.6
14	19.8
15	21.5

Data sourced from Zubía et al., 2008.[1]

Experimental Protocols Isolation of Axinysone A

The marine sponge Axinyssa isabela was collected by scuba diving in the Gulf of California.[1] The frozen sponge material was extracted with a 1:1 mixture of CH₂Cl₂/MeOH. The resulting extract was then partitioned between H₂O and CH₂Cl₂. The organic layer was subjected to a series of chromatographic separations to yield pure **Axinysone A**.





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Isolation and structure elucidation workflow for **Axinysone A**.

Structure Elucidation

The planar structure of **Axinysone A** was determined by extensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. The molecular formula was confirmed by HRMS. The relative stereochemistry was assigned based on NOESY correlations.

Determination of Absolute Stereochemistry (Mosher's Method)

- Esterification: Axinysone A was treated separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of pyridine to form the (S)-MTPA and (R)-MTPA esters, respectively.
- Purification: The resulting diastereomeric esters were purified by HPLC.
- ¹H NMR Analysis: ¹H NMR spectra were recorded for both the (S)-MTPA and (R)-MTPA esters.
- Calculation of $\Delta\delta$ values: The chemical shifts of the protons neighboring the newly formed ester were compared, and the differences ($\Delta\delta = \delta S \delta R$) were calculated.
- Configuration Assignment: The sign of the calculated $\Delta\delta$ values for the protons on either side of the C-4 stereocenter was used to assign the absolute configuration as (4S).



Biological Activity

Axinysone A was evaluated for its cytotoxic activity against a panel of human tumor cell lines.

Table 4: Cytotoxicity of Axinysone A against Human Cancer Cell Lines

Cell Line	Cancer Type	IC₅₀ (μg/mL)
A-549	Lung Carcinoma	>10
HT-29	Colon Carcinoma	>10
MDA-MB-231	Breast Carcinoma	>10

Data sourced from Zubía et al., 2008.[1]

The results indicate that **Axinysone A** did not exhibit significant cytotoxicity against these cell lines at the concentrations tested. Further studies are required to explore other potential biological activities and signaling pathways that may be modulated by this sesquiterpenoid. The lack of significant cytotoxicity suggests that **Axinysone A** may have a more specific biological target or function through non-cytotoxic mechanisms.

Conclusion

Axinysone A is an aristolane sesquiterpenoid with a well-defined chemical structure and absolute stereochemistry. While its initial biological screening did not reveal potent cytotoxic effects, its unique structural features warrant further investigation into its potential pharmacological properties. The detailed spectroscopic and experimental data provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, chemical synthesis, and drug discovery.

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References



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